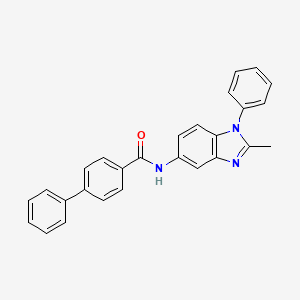

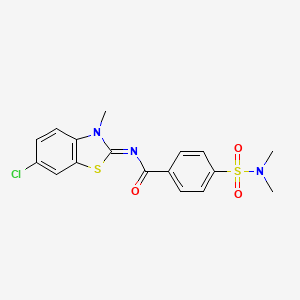

N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-phenylbenzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity among researchers due to its high potency and selectivity for CB1 receptors.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel aromatic polyimides, incorporating various benzimidazole derivatives. These polymers exhibit a wide range of solubility in organic solvents and thermal stability, making them suitable for high-performance applications. The synthesis techniques involve one-step or two-step polymerization processes, leading to materials with specific heat capacities and thermal degradation temperatures suitable for industrial applications (Butt et al., 2005).

Antimicrobial Applications

Benzimidazole derivatives have been synthesized and screened for antimicrobial properties against a variety of bacterial and fungal strains. These studies have revealed that certain derivatives exhibit significant inhibitory action, suggesting potential therapeutic applications for the treatment of microbial diseases. The synthesis involves creating compounds with specific structural features, elucidated through spectroscopic methods, and tested for in vitro antibacterial and antifungal activities (Desai et al., 2013).

Agricultural Applications

In the agricultural sector, benzimidazole derivatives such as carbendazim have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release in plant protection. These carrier systems aim to improve the efficacy and reduce the environmental impact of fungicides, demonstrating a novel approach to crop disease management (Campos et al., 2015).

Polymer Science

Further studies in polymer science have explored the use of benzimidazole derivatives in the development of polymeric materials with enhanced properties. These include the design and synthesis of novel polyimides and the investigation of their solubility, thermal stability, and mechanical properties, which are critical for advanced technological applications (Satyanarayana et al., 2021).

Anticancer Research

Benzimidazole derivatives have also been evaluated for their potential anticancer properties. Studies have synthesized and tested compounds for their in vitro anticancer activity, identifying several derivatives that exhibit moderate to significant activity against various cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies (Salahuddin et al., 2014).

properties

IUPAC Name |

N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O/c1-19-28-25-18-23(16-17-26(25)30(19)24-10-6-3-7-11-24)29-27(31)22-14-12-21(13-15-22)20-8-4-2-5-9-20/h2-18H,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFWWYOTIWRJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2735794.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2735799.png)

![N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735803.png)

![Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2735808.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2735814.png)